5-Bromonaphthalene-2-carbaldehyde
Overview
Description
Mechanism of Action
Target of Action
Brominated compounds like this are often used in organic synthesis, particularly in suzuki–miyaura coupling reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling, brominated compounds act as electrophiles, participating in oxidative addition reactions with a palladium catalyst . The bromine atom in 5-Bromonaphthalene-2-carbaldehyde likely serves as a leaving group, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling, it may play a role in the synthesis of complex organic molecules, potentially influencing various biochemical pathways depending on the final product .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. Its molecular weight of 23508 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the facilitation of carbon-carbon bond formation in Suzuki–Miyaura coupling reactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of a suitable catalyst (e.g., palladium) can significantly influence the action, efficacy, and stability of this compound . Its storage temperature is recommended to be 4°C, suggesting that it may degrade at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromonaphthalene-2-carbaldehyde can be synthesized from naphthalene derivatives. One common method involves the bromination of naphthalene followed by formylation. For instance, 1-bromo-6-(bromomethyl)naphthalene can be used as a starting material .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions: 5-Bromonaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-Bromonaphthalene-2-carboxylic acid.
Reduction: 5-Bromonaphthalene-2-methanol.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
5-Bromonaphthalene-2-carbaldehyde is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 5-Chloronaphthalene-2-carbaldehyde
- 5-Fluoronaphthalene-2-carbaldehyde
- 5-Iodonaphthalene-2-carbaldehyde
Comparison: 5-Bromonaphthalene-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in synthetic chemistry and materials science .
Properties
IUPAC Name |
5-bromonaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAFFLFJQFWYHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372805 | |
Record name | 5-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122349-66-0 | |
Record name | 5-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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